molecular formula C7H15ClN2O2 B183425 4-[(Methylamino)acetyl]morpholine CAS No. 41458-73-5

4-[(Methylamino)acetyl]morpholine

Cat. No.: B183425
CAS No.: 41458-73-5
M. Wt: 194.66 g/mol
InChI Key: BHUKCEYZKFAGEY-UHFFFAOYSA-N
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Description

4-[(Methylamino)acetyl]morpholine is a chemical compound with the molecular formula C7H14N2O2. It contains a morpholine ring substituted with a methylaminoacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylamino)acetyl]morpholine typically involves the reaction of morpholine with methylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methylamino)acetyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(Methylamino)acetyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Methylamino)acetyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 4-[(Methylamino)acetyl]morpholine is unique due to the presence of both the morpholine ring and the methylaminoacetyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-(methylamino)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKCEYZKFAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41458-73-5
Record name 2-(Methylamino)-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41458-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Methylamino)acetyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041458735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(methylamino)acetyl]morpholine
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